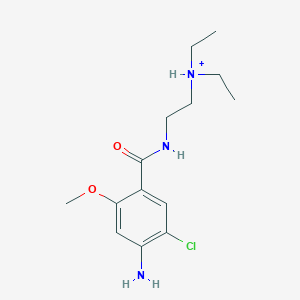
1,2-Dinonanoyl-sn-glycero-3-phosphocholine
Descripción general
Descripción
1,2-Dinonanoyl-sn-glycero-3-phosphocholine is a linear saturated acyl chain . It may be used as an internal standard to extract total lipids from human brain region homogenates . It is also used in multilamellar vesicles for biophysical studies .
It is typically stored at -20°C .
Molecular Structure Analysis
The empirical formula of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine is C26H52NO8P . Its molecular weight is 537.67 . The InChI string and SMILES string provide a detailed view of its molecular structure .Physical And Chemical Properties Analysis
1,2-Dinonanoyl-sn-glycero-3-phosphocholine is a powder that is hygroscopic and not light sensitive . It has a molecular weight of 537.667 .Aplicaciones Científicas De Investigación
Chemical Synthesis
1,2-Dinonanoyl-sn-glycero-3-phosphocholine is a lipid derivative with a phosphocholine backbone and two 9 carbon fatty acid chains . It is used in chemical synthesis, particularly in the preparation of multivesicular liposomes .
Nanomaterials
This compound can form soluble micelles in water . It is used in the preparation of biomimetic membranes and micelles, which are types of nanomaterials .
Drug Delivery
1,2-Dinonanoyl-sn-glycero-3-phosphocholine can be used to modify the surface of nanoparticles, enhancing their adhesion to bio-membranes and improving their transport in the brain . This makes it a promising compound for drug delivery applications .
Neurotherapy
The compound’s ability to enhance the adhesion of nanoparticles to bio-membranes can be leveraged in neurotherapy . By modifying the surface of superparamagnetic iron oxide nanoparticles (SPIONs) with 1,2-Dinonanoyl-sn-glycero-3-phosphocholine, these nanoparticles can be effectively distributed on the membranes of axons, dendrites, and myelin sheaths .
Cellular Research
In vitro experiments have found that nanoparticles modified with 1,2-Dinonanoyl-sn-glycero-3-phosphocholine enter cells more easily . This characteristic can be used in cellular research to study the internal workings of cells .
Neuron Membrane Channel Activation
The phospholipid-modified iron oxide nanoparticles have potential applications in activating neuron membrane channels . This could lead to new methods for studying and manipulating neuronal activity .
Mecanismo De Acción
Target of Action
1,2-Dinonanoyl-sn-glycero-3-phosphocholine is a type of phospholipid that is commonly used as a component of liposome formulations and drug delivery systems . It is known to interact with various targets within the body, primarily those that are involved in the encapsulation and delivery of drugs .
Mode of Action
This compound has unique chemical properties that allow it to form stable bilayers and vesicles . These structures can encapsulate drugs and deliver them to specific targets within the body . As a stabilizer and emulsifier, 1,2-Dinonanoyl-sn-glycero-3-phosphocholine can improve the solubility and bioavailability of drugs .
Biochemical Pathways
It is known that this compound plays a crucial role in the formation of liposomes, which are involved in numerous biological processes, including drug delivery .
Pharmacokinetics
The pharmacokinetic properties of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine are largely dependent on its role as a component of liposome formulations. As such, it can influence the absorption, distribution, metabolism, and excretion (ADME) of drugs . By improving the solubility and bioavailability of drugs, this compound can enhance their pharmacokinetic profiles .
Result of Action
The primary result of the action of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine is the enhanced delivery of drugs to their targets within the body . By forming stable bilayers and vesicles, this compound can encapsulate drugs and protect them from degradation, thereby improving their efficacy .
Action Environment
The action of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, the stability of the bilayers and vesicles it forms can be affected by temperature and pH . Furthermore, the presence of other compounds in the environment can also impact the efficacy and stability of this compound .
Propiedades
IUPAC Name |
[(2R)-2,3-di(nonanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO8P/c1-6-8-10-12-14-16-18-25(28)32-22-24(35-26(29)19-17-15-13-11-9-7-2)23-34-36(30,31)33-21-20-27(3,4)5/h24H,6-23H2,1-5H3/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGVBFQDYSPMSY-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950554 | |
| Record name | 2,3-Bis(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dinonanoyl-sn-glycero-3-phosphocholine | |
CAS RN |
27869-45-0 | |
| Record name | 1,2-Dinonanoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027869450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dinonanoyl-sn-glycero-3-phosphocholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine in relation to patatin activity?
A1: The research demonstrates that purified patatin enzyme exhibits significant phospholipase A activity. This activity was particularly notable when tested with the substrate 1,2-Dinonanoyl-sn-glycero-3-phosphocholine (diC9PCho), achieving an activity rate of 109 U.mg(-1) []. This finding suggests that diC9PCho serves as an effective substrate for patatin, highlighting the enzyme's potential role in hydrolyzing phospholipids with specific fatty acid chain lengths.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



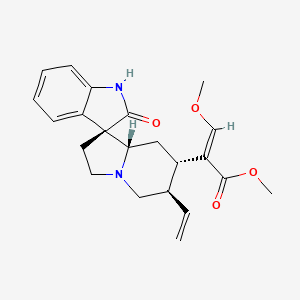


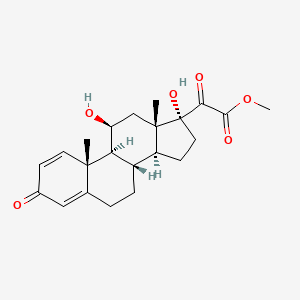
![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)

![N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230325.png)


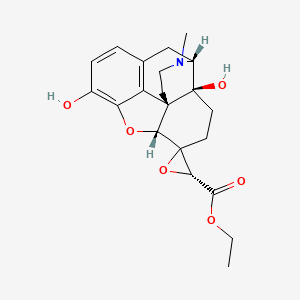
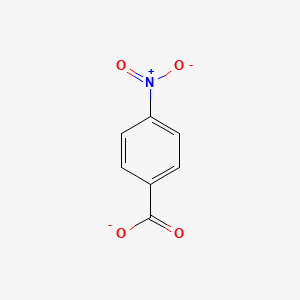
![3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1230339.png)
